molecular formula C8H11ClFN B1337967 (4-Fluoro-benzyl)-methylamine HCl CAS No. 459-20-1

(4-Fluoro-benzyl)-methylamine HCl

Cat. No.: B1337967
CAS No.: 459-20-1
M. Wt: 175.63 g/mol
InChI Key: COVGVSDDHGBOBV-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-methylamine HCl is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. These compounds contain a phenyl group substituted by a methanamine. The presence of a fluorine atom on the benzyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-methylamine HCl typically involves the reaction of 4-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-methylamine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: 4-Fluorobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-benzyl)-methylamine HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-methylamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzaldehyde
  • 4-Fluorobenzoic acid

Uniqueness

(4-Fluoro-benzyl)-methylamine HCl is unique due to the presence of both a fluorine atom and a methylamine group on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the methylamine group enhances its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGVSDDHGBOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506984
Record name 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-20-1
Record name Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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